methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate
Description
Methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a heterocyclic compound featuring a thiophene core substituted with a 4-methoxyphenyl group and a 1H-pyrrole moiety. The thiophene ring is connected via an amide linkage to a methyl benzoate group, which introduces ester functionality.
Properties
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-29-19-10-8-16(9-11-19)20-15-31-22(21(20)26-12-3-4-13-26)23(27)25-18-7-5-6-17(14-18)24(28)30-2/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPFYPREIAYJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- An amide functional group
- A methoxyphenyl substituent
- A pyrrole moiety
This unique combination of functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiophene ring.
- Introduction of the pyrrole moiety.
- Coupling with the methoxyphenyl group to form the final amide structure.
The synthetic pathways often utilize commercially available starting materials and may involve various reaction conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to this compound. For instance, compounds containing the thiophene and pyrrole rings have shown significant cytotoxic effects against various cancer cell lines.
In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values indicating effective doses for therapeutic applications. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Caspase activation |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-pyrrole derivatives, including our target compound, against a panel of cancer cell lines. Results indicated that modifications to the methoxy group significantly affected cytotoxicity, highlighting the importance of structural optimization for enhanced activity .
- Inflammation Model : In a murine model of inflammation, administration of a related compound resulted in decreased levels of TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogs
Thiophene derivatives are widely studied for their electronic and biological properties. A notable analog is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 in ). Key comparisons include:
Methoxyphenyl-Containing Derivatives
The 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () shares the 4-methoxyphenyl group but incorporates a pyrazoline ring instead of thiophene.
The methoxyphenyl group in both compounds likely enhances membrane permeability, but the benzothiazole core in ’s compound offers rigid planar geometry, contrasting with the thiophene’s flexibility .
Pyrrole-Containing Compounds
Pyrrole rings, as seen in the target compound, are electron-rich and participate in hydrogen bonding. A related compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile (), features a pyrrole-like thioether group.
| Property | Target Compound | Compound | Source |
|---|---|---|---|
| Electron Density | High (pyrrole) | Moderate (thioether) | |
| Role in Synthesis | Structural diversity | Protecting group in nucleotide synthesis |
The pyrrole in the target compound may improve binding affinity in biological systems compared to thioether-based analogs .
Research Findings and Implications
- Synthesis : The target compound likely employs Suzuki-Miyaura cross-coupling, analogous to ’s methodology, given the prevalence of boronic acids and palladium catalysts in thiophene functionalization .
- Bioactivity: The 4-methoxyphenyl group (common in and compounds) is associated with enhanced pharmacokinetic profiles, suggesting the target compound may exhibit improved bioavailability compared to non-methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
